1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
Description
1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester is a halogenated pyrrole derivative featuring an iodine atom at the 2-position of the pyrrole ring and a tert-butyl ester group at the 1-carboxylic acid position.
Properties
IUPAC Name |
tert-butyl 2-iodopyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDLXSUSPJPTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233863 | |
| Record name | 1,1-Dimethylethyl 2-iodo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117657-39-3 | |
| Record name | 1,1-Dimethylethyl 2-iodo-1H-pyrrole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117657-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-iodo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester typically involves the iodination of a pyrrole derivative followed by esterification. One common synthetic route is as follows:
Iodination: The starting material, 1H-pyrrole-1-carboxylic acid, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 2-position.
Esterification: The resulting 2-iodo-1H-pyrrole-1-carboxylic acid is then reacted with tert-butyl alcohol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to form the tert-butyl ester.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at Iodine Position
The 2-iodo substituent undergoes nucleophilic aromatic substitution (NAS) under transition metal catalysis or radical conditions. This reactivity is enhanced by the electron-withdrawing carboxylic ester group at position 1, which polarizes the aromatic ring.
Mechanistic Insight :
-
The iodo group acts as a leaving group in cross-coupling reactions.
-
Radical pathways involving iodanyl intermediates (e.g., PhI(OCOCF₃)₂) enable C–H functionalization adjacent to the pyrrole ring .
Ester Hydrolysis and Decarboxylation
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the free carboxylic acid, which is prone to decarboxylation.
Key Data :
-
Hydrolysis under alkaline conditions proceeds quantitatively but requires stabilization of the resultant acid .
-
Thermal decarboxylation follows first-order kinetics ( at 120°C).
Radical-Mediated Functionalization
The iodine atom participates in radical chain reactions, enabling C–H bond activation in hydrocarbons or heterocycles.
Mechanism :
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Iodanyl radicals (e.g., B in Scheme 1 of ) abstract hydrogen atoms, generating carbon radicals that recombine with iodine or azide groups.
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Chain propagation sustains reactivity with low catalyst loadings (10 mol%) .
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring undergoes regioselective electrophilic attacks at the 3- and 5-positions, moderated by the electron-withdrawing ester group.
| Electrophile | Conditions | Major Product | Regioselectivity | Source |
|---|---|---|---|---|
| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 1 hr | 3-Nitro-2-iodo-pyrrole ester | 3-position | |
| SO₃H⁺ (fuming H₂SO₄) | 50°C, 2 hr | 5-Sulfo-2-iodo-pyrrole ester | 5-position |
Notes :
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Nitration proceeds 12× faster at the 3-position compared to unsubstituted pyrrole due to inductive effects.
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Sulfonation requires harsh conditions but achieves >90% conversion.
Cyclization and Heterocycle Formation
The iodo group facilitates intramolecular cyclization via transition-metal-catalyzed pathways.
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Alkyne-tethered analog | Pd(OAc)₂, P(t-Bu)₃ | Pyrrolo[1,2-a]quinoline scaffold | 68% |
Application :
-
Serves as a precursor to fused polyheterocycles with potential bioactivity.
Halogen Exchange Reactions
The iodine atom can be replaced by other halogens under specific conditions.
| Reagent | Conditions | Product | Efficiency | Source |
|---|---|---|---|---|
| Cl₂ (gas) | FeCl₃, CH₂Cl₂, 25°C | 2-Chloro-pyrrole ester | 45% | |
| NBS (PhH, Δ) | Radical initiator | 2-Bromo-pyrrole ester | 32% |
Limitations :
-
Direct fluorination fails due to poor leaving-group ability of iodide.
Reductive Deiodination
Catalytic hydrogenation removes the iodine substituent, yielding unfunctionalized pyrrole esters.
| Conditions | Catalyst | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, EtOAc | 1H-Pyrrole-1-carboxylic acid, 1,1-dimethylethyl ester | >95% |
Side Reactions :
-
Over-reduction of the pyrrole ring is suppressed under mild H₂ pressure.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. Specifically, compounds like 4-iodo-1H-pyrrole-2-carboxylic acid have shown potential in inhibiting cancer cell growth. The mechanism often involves the disruption of cellular processes critical for cancer proliferation .
Table 1: Anticancer Activity of Pyrrole Derivatives
Neuroprotective Effects
Pyrrole derivatives have also been studied for their neuroprotective effects. Research suggests that certain pyrroles can mitigate oxidative stress and inflammation in neuronal cells, potentially serving as therapeutic agents in neurodegenerative diseases .
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions. The presence of the iodine atom makes it a suitable candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups into the pyrrole framework.
Table 2: Synthetic Applications of Pyrrole Derivatives
Case Studies
Case Study 1: Anticancer Research
A study investigated the effects of a series of pyrrole derivatives on breast cancer cell lines. The results demonstrated that compounds containing the iodo group significantly inhibited cell proliferation compared to non-substituted analogs. The study concluded that the introduction of iodine enhances the anticancer activity through improved interaction with cellular targets .
Case Study 2: Neuroprotective Effects
In another research project, scientists explored the neuroprotective properties of pyrrole derivatives in models of Alzheimer's disease. The findings indicated that these compounds could reduce amyloid-beta toxicity and promote neuronal survival, suggesting their potential as therapeutic agents for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, a derivative designed as an anticancer agent may inhibit a key enzyme involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways involved can vary widely and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Halogenated Pyrrole Derivatives
Compound : 1H-Pyrrole-1-carboxylic acid, 2,5-dibromo-, 1,1-dimethylethyl ester (CAS 117657-38-2)
Comparison :
- Substituents : The dibromo analog has bromine at positions 2 and 5, whereas the target compound features a single iodine at position 2.
- Molecular Weight : Iodine’s higher atomic weight suggests the target compound would have a molecular weight ~330–340 g/mol.
- Reactivity : Bromine and iodine both enable cross-coupling, but iodine’s greater polarizability may enhance oxidative addition in metal-catalyzed reactions.
Fused-Ring Analogs
Compound : 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
Comparison :
- Aromaticity : Indole’s fused benzene ring increases aromatic stability compared to pyrrole.
- Electronic Effects : The indole’s NH group is part of the fused ring, altering electron distribution versus the pyrrole’s ester-substituted NH.
Bicyclic Pyrrolopyridine Derivatives
Compound : 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-iodo-, 1,1-dimethylethyl ester (CAS 192189-18-7)
Comparison :
- Ring System : The pyrrolopyridine scaffold introduces a pyridine ring fused to pyrrole, enhancing rigidity and π-conjugation.
- Applications : Bicyclic systems are often used in drug discovery for improved binding affinity.
Saturated Ring Derivatives
Compound : N-Boc-3-pyrroline (1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester; CAS 73286-70-1)
Comparison :
Substituted Aryl Derivatives
Compound : 1H-Pyrrole-1-carboxylic acid, 2-(3-nitrophenyl)-, 1,1-dimethylethyl ester (CAS 607370-96-7)
Comparison :
- Substituent Effects : The nitro group is strongly electron-withdrawing, directing electrophilic substitution meta, whereas iodine is a weakly electron-donating substituent (via polarizability).
- Applications : Nitro-substituted compounds are intermediates in reduction or cyclization reactions.
Key Research Findings
- Halogen Effects : Iodine’s size and polarizability make it superior to bromine in cross-coupling reactions, though brominated derivatives are more common due to cost .
- Bicyclic Systems : Pyrrolopyridine derivatives exhibit enhanced biological activity due to increased π-stacking and hydrogen-bonding capabilities .
- Synthetic Utility : tert-Butyl esters are preferred in solid-phase peptide synthesis (SPPS) for acid stability, a property likely shared by the target compound .
Biological Activity
1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester, also known as tert-butyl 2-iodo-1H-pyrrole-1-carboxylate, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in drug discovery.
- Molecular Formula : C9H12INO2
- CAS Number : 117657-39-3
- IUPAC Name : tert-butyl 2-iodo-1H-pyrrole-1-carboxylate
Synthesis
The synthesis of 1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester typically involves the iodination of pyrrole derivatives. The iodine atom at the 2-position serves as a good leaving group, facilitating nucleophilic substitution reactions that introduce various functional groups. For example:
- Nucleophilic Substitution : The compound can undergo reactions with amines and alcohols to form diverse pyrrole derivatives.
The biological activity of 1H-Pyrrole-1-carboxylic acid derivatives is attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Pyrrole derivatives have been shown to inhibit specific enzymes, including those involved in cancer progression and microbial resistance. For instance, pyrrole-based compounds exhibit significant anti-tuberculosis (anti-TB) activity by targeting the MmpL3 enzyme .
- Halogen Bonding : The presence of the iodine atom enhances binding affinity to biological macromolecules through halogen bonding, which is crucial for the modulation of enzyme activities.
Case Studies and Research Findings
Comparative Analysis
The biological activity of 1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester can be compared with other halogenated pyrroles:
Q & A
Basic Question: What are the recommended synthetic routes for preparing 1H-pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester?
Methodological Answer:
A plausible synthetic approach involves:
Esterification : Protect the carboxylic acid group of 1H-pyrrole-2-carboxylic acid using tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the 1,1-dimethylethyl ester .
Iodination : Introduce iodine at the 2-position via electrophilic substitution using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., acetonitrile) under controlled temperature (0–25°C) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic Question: How can the stability of this compound be assessed under different storage conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. The tert-butyl ester group typically enhances hydrolytic stability, but the iodo substituent may sensitize the compound to light or nucleophilic attack .
- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light (ICH Q1B guidelines) and monitor changes via UV-Vis spectroscopy. Store in amber glassware under inert gas (argon/nitrogen) .
Advanced Question: What analytical techniques are optimal for characterizing structural and electronic effects of the iodine substituent?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ≈ 324 g/mol) and isotopic pattern (distinctive for iodine) .
- X-ray Crystallography : Resolve steric effects of the tert-butyl group and iodine’s spatial orientation .
Advanced Question: How does the tert-butyl ester group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance : The bulky tert-butyl group may suppress unwanted side reactions (e.g., nucleophilic attack at the ester) but could slow down catalytic processes (e.g., Suzuki-Miyaura coupling). Optimize using Pd catalysts with large ligands (e.g., XPhos) .
- Hydrolysis Resistance : Under basic conditions, the ester remains intact, enabling selective functionalization at the iodine site. Validate via controlled hydrolysis experiments (monitor by TLC or LC-MS) .
Basic Question: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of aerosols .
- Toxicology : While specific toxicity data are limited, iodinated aromatic compounds may exhibit mutagenic potential. Follow OSHA guidelines for carcinogen handling (e.g., limit exposure to <0.1% concentration) .
Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states for SN2 reactions at the iodine site. Compare activation energies with/without the tert-butyl group to assess steric effects .
- Solvent Effects : Simulate reaction pathways in polar (DMF) vs. non-polar (toluene) solvents to optimize leaving-group displacement .
Basic Question: What are the key challenges in achieving high-yield iodination of the pyrrole ring?
Methodological Answer:
- Regioselectivity : The 2-position is favored due to pyrrole’s electron-rich nature. Use directing groups (e.g., ester) or Lewis acids (e.g., BF₃·Et₂O) to enhance selectivity .
- Side Reactions : Minimize polyiodination by controlling stoichiometry (1:1 NIS:pyrrole) and reaction time (<2 hours at 25°C) .
Advanced Question: How can contradictions in reported spectroscopic data be resolved?
Methodological Answer:
- Multi-Technique Validation : Cross-reference NMR, IR, and MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra .
Basic Question: What is the role of this compound in medicinal chemistry research?
Methodological Answer:
- Prodrug Development : The tert-butyl ester acts as a protecting group for carboxylic acids, enabling targeted release in vivo under enzymatic or acidic conditions .
- Radiotracer Synthesis : The iodine-123/131 isotopes allow SPECT/CT imaging. Optimize radiolabeling efficiency using Cu-catalyzed isotopic exchange .
Advanced Question: How can ecological risks be assessed for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
